molecular formula C15H15FN4O2S B2497225 N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1209301-90-5

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2497225
CAS No.: 1209301-90-5
M. Wt: 334.37
InChI Key: HSYBUYIXEKSYAM-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates multiple pharmacophores known to confer bioactive properties, including a 4,5-dihydrothiazole (thiazoline) ring and a 1-arylpyrazole core. The 4-ethoxyphenyl and 4-fluorophenyl substituents make this compound a valuable scaffold for investigating structure-activity relationships in various biological targets. Compounds featuring the 4,5-dihydrothiazole moiety have been studied for their diverse biological activities. Research indicates that similar structures have demonstrated potential as antiviral agents, with some derivatives showing inhibitory activity against viruses such as the hepatitis C virus (HCV) . Furthermore, the 1,3-thiazole and dihydrothiazole core is a privileged structure in the design of novel anticancer agents, with related compounds exhibiting cytotoxic effects comparable to established chemotherapeutics in preliminary studies . The presence of the fluorophenyl group is a common strategy in drug design to modulate a compound's electronic properties, lipophilicity, and metabolic stability, making this analog particularly useful for probing biological systems and optimizing lead compounds . This molecule is provided For Research Use Only and is intended for use in biochemical research, enzyme inhibition assays, and the development of new therapeutic agents in controlled laboratory settings.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c1-2-22-12-9-20(11-5-3-10(16)4-6-11)19-13(12)14(21)18-15-17-7-8-23-15/h3-6,9H,2,7-8H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYBUYIXEKSYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=NCCS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrazole ring and the fluorophenyl group. Common reagents used in these reactions include thioamides, hydrazines, and fluorobenzenes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired outcome but often involve specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole and pyrazole derivatives, including N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide. Research indicates that these compounds exhibit significant activity against various pathogens.

Key Findings:

  • In vitro tests demonstrated that derivatives of this compound possess minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • The compound's ability to inhibit biofilm formation adds to its potential as an effective antimicrobial agent .

Cancer Treatment

The compound has shown promise in cancer research, particularly as a potential inhibitor of certain kinases involved in tumor growth.

Case Study:

  • A related compound was identified as a potent Met kinase inhibitor, leading to complete tumor stasis in a human gastric carcinoma xenograft model after oral administration . This suggests that similar derivatives could be effective in targeting cancer cells.

Enzyme Inhibition

Enzyme inhibition is another critical application area for this compound. The thiazole and pyrazole moieties are known for their ability to interact with various enzymes, making them valuable in drug design.

Research Insights:

  • The thiazole-pyrazole hybrid structure enhances the binding affinity to target enzymes compared to traditional inhibitors . This property is particularly advantageous in developing selective inhibitors for therapeutic use.

Summary Table of Applications

Application Area Description Key Findings
Antimicrobial Activity Effective against pathogens like Staphylococcus aureus and Staphylococcus epidermidisMIC values: 0.22 - 0.25 μg/mL
Cancer Treatment Potential Met kinase inhibitor with demonstrated tumor stasis in xenograft modelsComplete tumor stasis observed
Enzyme Inhibition Enhanced binding affinity for various enzymesSelective inhibition potential

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound is compared to structurally related molecules based on core heterocycles, substituents, and biological activity profiles:

Compound Name/ID Core Structure Substituents/Modifications Notable Properties
Target Compound Pyrazole + dihydrothiazole 4-ethoxy, 4-fluorophenyl, thiazol-2-yl carboxamide Hypothesized antimicrobial activity
A0070218 () Pyrazole + triazole Different phenyl substituents Targets varied enzymes/receptors
N-[1-(4-Fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-pyrazol]methanone () Pyrazole Nitrophenyl instead of ethoxy + thiazole Anti-inflammatory activity
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide () Thiazole + pyrrolidine Trifluorophenyl group, methylthiazole Enhanced target specificity
N-(2,3-dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide () Pyrazole 2,3-dimethylphenyl instead of thiazolyl Improved solubility

Key Observations :

  • Substituent Effects : The 4-ethoxy group in the target compound may enhance lipophilicity compared to nitro or trifluoromethyl groups in analogs . The dihydrothiazole moiety distinguishes it from triazole- or pyrrolidine-containing derivatives .

Biological Activity

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H14N4O2S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This structure features a pyrazole core linked to a thiazole moiety, an ethoxy group, and a fluorophenyl substituent. These functional groups contribute to its biological activity.

Biological Activities

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazole, including the compound , exhibit significant anti-inflammatory properties. In studies involving carrageenan-induced paw edema in rats, compounds similar to this compound showed promising results:

CompoundInhibition PercentageReference Drug
10a75%Ibuprofen
10e70%Ibuprofen
10f76%Ibuprofen
10g78%Ibuprofen

These results indicate that the compound may effectively reduce inflammation comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study evaluating various thiazole-bearing pyrazole derivatives found that some showed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives were reported as follows:

CompoundMIC (μg/mL)Activity Type
7b0.22Bactericidal
100.25Bactericidal

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

3. Anticancer Potential

Preliminary studies have indicated that certain pyrazole derivatives possess anticancer activity. The compound's structural features may allow it to interact with specific molecular targets involved in cancer cell proliferation. For instance, compounds with similar structures have been reported to inhibit tumor necrosis factor (TNF) and interleukin (IL) pathways involved in inflammation and cancer progression .

Case Studies

Case Study: Pyrazole Derivatives in Cancer Treatment

A study conducted by Burguete et al. synthesized a series of pyrazole derivatives and tested them for anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects at low concentrations, suggesting a pathway for further development into therapeutic agents .

Case Study: In Vivo Evaluation of Anti-inflammatory Effects

In vivo models have been utilized to assess the anti-inflammatory effects of the compound. For example, one study demonstrated that administration of similar thiazole-pyrazole derivatives significantly reduced edema in rat models compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Begin with a cyclocondensation reaction between 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid and 4,5-dihydro-1,3-thiazol-2-amine. Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Optimize temperature (60–80°C) and pH (neutral to slightly basic) to improve yields (>75%). Purify via column chromatography (silica gel, gradient elution) and confirm purity by HPLC (C18 column, acetonitrile/water 65:35) .

Q. How can the structural integrity of the compound be validated post-synthesis?

  • Methodology : Perform X-ray crystallography to resolve the 3D structure (e.g., Rigaku Oxford Diffraction systems, CrysAlis PRO software). Validate bond angles/distances against DFT-optimized models (B3LYP/6-31G** basis set). Use NMR (¹H/¹³C, DMSO-d₆) to confirm substituent positions:

  • Key NMR signals :
  • 4-fluorophenyl: δ 7.2–7.4 ppm (doublet, J = 8.5 Hz).
  • Ethoxy group: δ 1.3 ppm (triplet, CH₃), δ 4.1 ppm (quartet, OCH₂).
  • Compare with IR (KBr pellet) for carboxamide C=O stretch (~1660 cm⁻¹) and thiazole C=N (~1580 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for the compound’s reactivity?

  • Methodology : Apply multi-scale computational modeling. Use quantum chemical calculations (Gaussian 16: DFT for ground-state geometries, TD-DFT for excited states) to predict reaction pathways. Cross-validate with experimental kinetic studies (stopped-flow UV-Vis spectroscopy). For discrepancies in regioselectivity, conduct substituent-directed synthetic trials (e.g., replacing 4-fluorophenyl with 4-chlorophenyl to assess electronic effects) and analyze via LC-MS .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the compound’s biological targets?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., fluorophenyl → methoxyphenyl; thiazole → oxazole). Test in vitro against target enzymes (e.g., kinases, cyclooxygenases) using fluorescence polarization assays. Correlate IC₅₀ values with electronic (Hammett σ) and steric (Taft Es) parameters. Use molecular docking (AutoDock Vina) to map binding modes to active sites (e.g., COX-2 PDB: 5KIR). Prioritize analogs with >10-fold selectivity over off-targets .

Q. What experimental approaches validate the compound’s mechanism of action in heterogeneous catalytic systems?

  • Methodology : Employ in situ FTIR spectroscopy to monitor surface interactions (e.g., adsorption on Pd/C catalysts during hydrogenation). Use XPS to track oxidation states of catalytic sites. Pair with kinetic isotope effect (KIE) studies (D₂ vs. H₂) to distinguish rate-limiting steps. For enantioselective reactions, analyze ee values via chiral HPLC (Chiralpak IA column) .

Notes for Methodological Rigor

  • Contradiction Analysis : When SAR data conflicts with docking predictions (e.g., lower activity despite favorable binding energy), evaluate solvation effects (explicit water models in MD simulations) or allosteric modulation .
  • Crystallography : For polymorphic forms, use DSC/TGA to assess thermal stability and correlate with bioavailability .

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